Spacer Length: Azido-PEG35-amine Provides 129.0 Å Separation, Over 4.5× Longer Than PEG7 and Nearly 3× Longer Than PEG12
The physical spacer length of Azido-PEG35-amine (dPEG35 spacer) is 129.0 Å, corresponding to 107 atoms . This length is substantially greater than that of common shorter azido-PEGn-amine analogs. Azido-dPEG7-amine (PEG7) has a spacer length of 28.8 Å (25 atoms) , while Azido-dPEG12-acid (PEG12) measures 46.4 Å (40 atoms) . The 35-unit PEG chain thus provides a 4.48-fold increase in physical separation compared to the PEG7 analog and a 2.78-fold increase over the PEG12 analog. This extended reach directly influences the ability to bridge distal binding sites in PROTAC ternary complex formation and minimizes steric hindrance in bioconjugation applications.
| Evidence Dimension | Spacer length (Å) and atom count |
|---|---|
| Target Compound Data | 129.0 Å (107 atoms) |
| Comparator Or Baseline | Azido-dPEG7-amine: 28.8 Å (25 atoms); Azido-dPEG12-acid: 46.4 Å (40 atoms) |
| Quantified Difference | 4.48× longer than PEG7; 2.78× longer than PEG12 |
| Conditions | Calculated from single molecular weight dPEG chains |
Why This Matters
The longer spacer enables greater spatial separation between conjugated entities, which is critical for achieving productive ternary complex geometry in PROTACs and reducing steric interference in dual-labeling applications.
